molecular formula C20H18BrN3OS B2648448 3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450343-93-8

3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2648448
CAS No.: 450343-93-8
M. Wt: 428.35
InChI Key: YIUFMFWGVYZRIN-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 3-bromobenzamide moiety at position 3. The thienopyrazole scaffold is known for its versatility in medicinal chemistry and materials science, often serving as a pharmacophore due to its hydrogen-bonding capabilities and aromatic stability .

Properties

IUPAC Name

3-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-12-5-3-8-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-4-7-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUFMFWGVYZRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

  • Molecular Formula : C19H22BrN3OS
  • Molecular Weight : 423.36 g/mol

The compound features a thieno[3,4-c]pyrazole core which is known for its potential in medicinal chemistry.

Biological Activity Overview

Thienopyrazole derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Many pyrazole derivatives have been identified as potent inhibitors of various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. The compound has shown promising results in inhibiting tumor growth in preclinical studies.
  • Anti-inflammatory Effects : Thienopyrazole compounds have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
  • Antimicrobial Properties : Research indicates that thienopyrazole derivatives possess antimicrobial activity against various bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of thienopyrazole derivatives is heavily influenced by their structural components. Key aspects include:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring can alter the binding affinity to target proteins and affect overall potency.
  • Bromine Substitution : The presence of bromine in the structure enhances lipophilicity and may improve cellular uptake, contributing to increased biological activity.
  • Thieno[3,4-c]pyrazole Core : The core structure is critical for maintaining the desired pharmacological effects. Modifications to this core can lead to variations in activity.

Case Studies

  • Antitumor Efficacy : In a study evaluating various thienopyrazole compounds, one derivative exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .
  • Anti-inflammatory Activity : Another study demonstrated that a related thienopyrazole compound significantly reduced TNF-α levels in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Testing : The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with MIC values comparable to standard antibiotics .

Data Tables

Activity TypeTarget/PathwayIC50/EffectReference
AntitumorBRAF(V600E), EGFRLow micromolar
Anti-inflammatoryTNF-α productionSignificant reduction
AntimicrobialStaphylococcus aureus, E. coliMIC comparable to antibiotics

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activities. A related compound demonstrated effective inhibition against a range of pathogenic fungi and bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Pyrazole derivatives are also being investigated for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit inflammatory markers and cytokines in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets. For instance, some pyrazole derivatives have been found to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition can be beneficial in managing conditions like gout and hyperuricemia .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions and functional group modifications that allow for the introduction of the thieno-pyrazole moiety .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely employed to verify the purity and structural integrity of these compounds .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity.
Study 2Antimicrobial EfficacyShowed broad-spectrum activity against multiple bacterial strains with MIC values lower than standard antibiotics.
Study 3Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in animal models by up to 50%.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations:

The target compound differs from its analogs primarily in substitution patterns and functional groups:

Compound Name Bromine Position Phenyl Substituent Oxo Group Core Structure
3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) 3-bromo 2,3-dimethylphenyl Absent Thieno[3,4-c]pyrazole
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide () 4-bromo 4-methylphenyl Present 5-oxo-thieno[3,4-c]pyrazole
  • Bromine Position: The meta (3-bromo) vs.
  • Phenyl Substituents : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance compared to the 4-methylphenyl group in ’s analog, which may influence molecular packing and solubility .
  • Oxo Group : The 5-oxo group in ’s compound enhances hydrogen-bonding capacity (amide C=O and oxo O), likely improving crystallinity compared to the target compound .

Physicochemical and Spectroscopic Properties

NMR Data Comparison:

While the target compound’s NMR data is unavailable, analogs provide insights:

  • ’s Triazole Derivative : Aromatic protons resonate at δ 7.5–8.2 ppm, with NH and CH2 groups at δ 4.3 and 3.4 ppm, respectively . The target compound’s 3-bromo substituent may deshield aromatic protons, shifting signals upfield compared to para-substituted analogs.
  • Hydrogen Bonding: The benzamide NH (δ ~10–13 ppm in similar compounds) and thienopyrazole NH (if present) could participate in intermolecular hydrogen bonds, as described in graph set analyses () .

Crystallographic and Molecular Packing Analysis

  • SHELX Refinement : The SHELX system () is widely used for determining crystal structures of such compounds. The target compound’s steric bulk from 2,3-dimethylphenyl may lead to distinct unit cell parameters compared to ’s analog .
  • Hydrogen-Bonding Networks : The amide group in the target compound can form N–H···O and C=O···H–N interactions, while the oxo group in ’s compound adds additional O···H–N motifs, enhancing lattice stability .

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